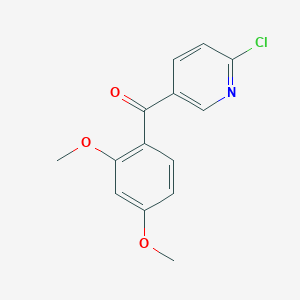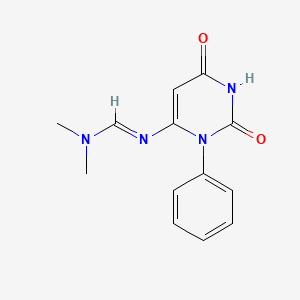
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
説明
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, also known as MMBT, is a chemical compound that has a variety of uses and applications in the scientific research and laboratory setting. It is a structural isomer of 1,2,4-benzotriazin-3(2H)-one, also known as BT. MMBT is a colorless, crystalline solid with a melting point of 166-168°C, and is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
Molecular Structure and Properties
- Intramolecular Interactions and Electronic Polarization: Methyl 3-(4-methylphenyl)-1,2,4-benzotriazine-6-carboxylate exhibits naphthalene-type delocalization. The absence of hydrogen bonds and the formation of molecular chains through π-π stacking interactions involving the benzotriazine units are notable. This structure highlights the electronic polarization and intramolecular interactions unique to this compound class (Cortés, Abonía, Cobo, & Glidewell, 2013).
Antiferromagnetic Interactions
- Magnetic Properties in Linear Chains: The 7-phenyl-substituted 1,2,4-benzotriazine-6-carboxylate shows antiferromagnetic interactions within one-dimensional π stacks of radicals. This suggests sensitivity of magnetic-exchange interactions to structural changes, impacting the balance between ferro- and antiferromagnetic interactions (Constantinides, Koutentis, & Rawson, 2012).
DNA Strand Cleavage and Antitumor Activity
- Mechanism of DNA Damage in Antitumor Drugs: A close analogue, 3-methyl-1,2,4-benzotriazine 1,4-dioxide, has been studied for its role in redox-activated, hypoxia-selective DNA damage, similar to tirapazamine. This suggests a potential for the benzotriazinyl radical formation in the DNA-cleaving properties of certain antitumor drug candidates (Junnotula, Sarkar, Sinha, & Gates, 2009).
Chemical Transformations and Synthesis
- Acid-Catalysed Conversion: The compound's derivatives have been studied for their transformations under acidic conditions, yielding benzotriazine N-oxides and deoxy-compounds. This demonstrates the compound's reactivity and potential for chemical synthesis (Tennant, 1967).
Electron Spin Resonance Studies
- Hyperfine Coupling in Radicals: Studies on 1,4-dihydro-1,2,4-benzotriazinyl radicals provide insights into the hyperfine coupling constants, reflecting the spin density distribution across the molecule. This is crucial for understanding the electronic properties of these compounds (Neugebauer & Rimmler, 1988).
Pharmacological Applications
- Inhibition of VEGFr Pathway in AMD Treatment: The development of benzotriazine inhibitors targeting VEGFr2 and Src family kinases, for treating age-related macular degeneration, showcases the compound's potential in medicinal chemistry (Palanki et al., 2008).
Corrosion Inhibition
- Performance in Mild Steel Corrosion Inhibition: Benzimidazole derivatives, closely related to benzotriazines, have been investigated as corrosion inhibitors for mild steel. This suggests potential applications of benzotriazines in materials science and engineering (Yadav, Behera, Kumar, & Sinha, 2013).
特性
IUPAC Name |
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNYLIPONIZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)




![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)




![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)